molecular formula C8H3F3N2O B13413716 2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile

2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile

Cat. No.: B13413716
M. Wt: 200.12 g/mol
InChI Key: RMIYJJYNXDICTF-UHFFFAOYSA-N
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Description

2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile is a pyridine-based heterocyclic compound featuring a trifluoromethyl (-CF₃) group at the 6-position, a formyl (-CHO) group at the 2-position, and a nitrile (-CN) group at the 4-position. This combination of electron-withdrawing substituents (CF₃ and CN) and a reactive aldehyde moiety (CHO) makes it a versatile intermediate in medicinal chemistry, agrochemical synthesis, and materials science. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the nitrile group contributes to binding interactions in biological systems . The formyl group offers a site for further functionalization, such as condensation reactions to form Schiff bases or heterocyclic scaffolds .

Properties

Molecular Formula

C8H3F3N2O

Molecular Weight

200.12 g/mol

IUPAC Name

2-formyl-6-(trifluoromethyl)pyridine-4-carbonitrile

InChI

InChI=1S/C8H3F3N2O/c9-8(10,11)7-2-5(3-12)1-6(4-14)13-7/h1-2,4H

InChI Key

RMIYJJYNXDICTF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)C(F)(F)F)C#N

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Substitution (EAS) Strategies

  • Chlorination and Bromination:
    The literature indicates that halogenation at the 2- or 6-position of pyridine derivatives can be achieved via electrophilic halogenation, often employing N-halogen compounds (e.g., N-bromosuccinimide, N-chlorosuccinimide) under controlled conditions.
    However, due to the electron-deficient nature of pyridine, direct halogenation often requires catalysts or activating groups to enhance regioselectivity.

Metal-Catalyzed Cross-Coupling

  • Suzuki-Miyaura Coupling:
    The synthesis of 2,6-diaryl or aryl-trifluoromethyl pyridines involves palladium-catalyzed cross-coupling of halogenated pyridines with arylboronic acids.
    For instance, the reaction of 2,6-dichloropyridine with arylboronic acids in the presence of Pd catalysts facilitates selective substitution at the 2- or 6-position, which can be exploited to introduce the trifluoromethyl group via subsequent functionalization.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (–CF₃) group is a key functional moiety in the target compound, often introduced via nucleophilic or electrophilic trifluoromethylation techniques.

Electrophilic Trifluoromethylation

  • Use of Trifluoromethylating Reagents:
    Reagents such as trifluoromethyl iodide (CF₃I) , trifluoromethyl sulfonates , or Togni reagents enable electrophilic trifluoromethylation of pyridine derivatives under mild conditions.
    These reactions typically require catalysts like copper or silver salts, and proceed via radical or nucleophilic pathways.

Copper-Mediated Trifluoromethylation

  • Copper-Catalyzed Processes:
    Copper salts (e.g., CuI, CuBr) catalyze the trifluoromethylation of halogenated pyridines, often under oxidative conditions.
    For example, the reaction of 2,6-dichloropyridine with trifluoromethylating agents in the presence of copper catalysts yields the trifluoromethyl-substituted pyridine at specific positions.

One-Pot Trifluoromethylation and Halogenation

Recent advances suggest that combining halogenation and trifluoromethylation steps in a one-pot process can improve efficiency. For instance, starting from 4-pyridinecarbonitrile, selective halogenation at the 6-position followed by trifluoromethylation can be performed sequentially without isolating intermediates.

The introduction of the formyl group (–CHO) at the 2-position is typically achieved via Vilsmeier-Haack formylation , which is well-established for pyridine derivatives.

Vilsmeier-Haack Reagent

  • Reagents:
    The reaction involves the formation of the Vilsmeier reagent from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) , which then reacts with the pyridine ring to introduce the formyl group.

  • Conditions:
    Usually performed at low temperatures (0–25°C) to control regioselectivity, with reaction times ranging from 2 to 12 hours.

Reaction Pathway and Selectivity

  • The electrophilic formylation preferentially occurs at the 2-position of the pyridine ring due to electronic factors, especially when the ring bears electron-withdrawing groups like –CN and –CF₃, which direct substitution ortho to themselves.

Optimization and Yield

  • Literature reports yields of 60–85% for pyridine derivatives undergoing Vilsmeier-Haack formylation under optimized conditions, with regioselectivity confirmed via NMR and MS analysis.

Integrated Multi-Step Synthesis Approaches

Recent patents and research articles describe integrated, one-pot methodologies that combine halogenation, trifluoromethylation, and formylation to streamline synthesis:

Method Starting Material Key Reagents Reaction Conditions Yield Remarks
One-pot halogenation + trifluoromethylation + formylation 4-Pyridinecarbonitrile NBS/NCS, CF₃I, POCl₃, DMF Controlled temperature, inert atmosphere 50–80% Minimizes purification steps; high regioselectivity
Sequential halogenation, trifluoromethylation, then formylation 2,6-Dichloropyridine Copper trifluoromethylating agents, Vilsmeier reagents Stepwise, with purification after each 55–85% Allows for better control over each functionalization

Summary of Key Reaction Parameters and Data

Preparation Step Reagents & Conditions Yield Range Notes
Halogenation at 6-position NBS/NCS, catalytic Fe or Cu, reflux 60–75% Regioselective, controlled by temperature
Trifluoromethylation CF₃I or Togni reagent, Cu catalyst, 80–120°C 50–80% Radical or nucleophilic pathways
Formylation (Vilsmeier-Haack) DMF, POCl₃, 0–25°C 60–85% Regioselective at 2-position

Research Discoveries and Innovations

  • Process Efficiency:
    Recent patents highlight the development of one-pot procedures that significantly reduce reaction times and purification steps, enhancing scalability.

  • Selectivity Control:
    The use of directing groups and optimized reaction conditions enables regioselective functionalization at desired positions on the pyridine ring.

  • Green Chemistry Approaches: Solvent choices such as water and ethanol, along with catalytic processes, align with sustainable synthesis practices.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like or .

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as or .

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like or under basic conditions.

Major Products Formed

    Oxidation: 2-Formyl-6-(trifluoromethyl)-4-pyridinecarboxylic acid.

    Reduction: 2-Hydroxymethyl-6-(trifluoromethyl)-4-pyridinecarbonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The carbonitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile can be contextualized by comparing it to analogous pyridinecarbonitriles. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Pyridinecarbonitrile Derivatives

Compound Name Substituents Molecular Weight Key Properties/Applications References
2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile 2-CHO, 6-CF₃, 4-CN Not available Reactive aldehyde for synthesis; potential drug intermediate N/A
4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile 4-NH₂, 6-CF₃, 3-CN 187.12 Amine group enables hydrogen bonding; used in kinase inhibitors
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile 2-Cl, 6-CH₃, 4-CF₃, 3-CN 235.61 Chloro substituent increases lipophilicity; agrochemical precursor
6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methylpyrimidine-4-carbonitrile Pyrimidine core, 5-CH₃, 6-CF₃, 4-CN 295 (LCMS) Dual heterocyclic system; antiviral research

Key Observations :

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) and nitrile (-CN) groups in all compounds enhance stability and modulate electronic properties. For example, the CF₃ group in 4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile increases resistance to oxidative degradation . Reactivity: The formyl (-CHO) group in the target compound distinguishes it from analogs like 4-amino or 2-chloro derivatives. This aldehyde group enables nucleophilic additions (e.g., with amines or hydrazines) to form imines or hydrazones, critical for constructing bioactive molecules .

Biological and Industrial Relevance: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile: The amino group facilitates hydrogen bonding, making it a candidate for kinase inhibitor development . 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile: Chlorine and methyl groups improve lipid solubility, favoring its use in agrochemical formulations .

Synthetic Challenges: The formyl group in the target compound may pose stability issues under basic or nucleophilic conditions, unlike the more stable amino or chloro analogs. This necessitates careful handling and storage .

Research Findings and Data Gaps

  • Physicochemical Data: Molecular weight and exact solubility parameters for 2-formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile are absent in current literature, unlike its amino and chloro analogs .

Biological Activity

2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile is a pyridine derivative that has garnered attention due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological properties by influencing lipophilicity and electronic characteristics. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant studies.

  • Molecular Formula : C8H4F3N3O
  • Molecular Weight : 219.14 g/mol
  • IUPAC Name : 2-formyl-6-(trifluoromethyl)pyridine-4-carbonitrile

Mechanisms of Biological Activity

The biological activity of 2-formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in cancer pathways. For instance, modifications at the pyridyl positions have been shown to enhance potency against fibroblast growth factor receptors (FGFRs) .
  • Reversible-Covalent Binding : Research indicates that derivatives of pyridine compounds can exhibit reversible-covalent binding mechanisms, which may enhance their therapeutic efficacy in targeted therapies .
  • Interactions with Biological Molecules : The trifluoromethyl group can facilitate interactions with various biological targets, potentially modulating receptor activities and signaling pathways.

Biological Activity Studies

Several studies have evaluated the biological activity of 2-formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile and its derivatives:

Table 1: Summary of Biological Activities

StudyActivity AssessedKey Findings
FGFR InhibitionModifications increased potency below 2 nM.
Antiplasmodial ActivityEvaluated against Plasmodium protein kinases; showed promising results.
Catalytic ActivityDemonstrated effective hydration of nitriles under mild conditions.

Case Studies

  • FGFR Inhibition : A study focused on the SAR (Structure-Activity Relationship) of 2-formylpyridyl ureas revealed that introducing a trifluoromethyl group at the 5-position significantly enhanced FGFR4 inhibition. The compound exhibited a binding affinity that was markedly improved compared to its unsubstituted counterparts .
  • Antiplasmodial Activity : Another investigation into related pyridine derivatives highlighted their potential as inhibitors of Plasmodium protein kinases, which are critical for malaria treatment. The study found that specific structural modifications led to increased potency against these targets .
  • Catalytic Properties : Research involving the hydration of aliphatic nitriles demonstrated that compounds similar to 2-formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile can act as efficient catalysts under mild conditions, suggesting utility in synthetic applications as well as biological contexts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted pyridine precursors. Key steps include:

  • Trifluoromethylation : Introducing the trifluoromethyl group via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) .
  • Formyl Group Installation : Oxidation of methyl groups or formylation using Vilsmeier-Haack conditions.
  • Cyano Group Incorporation : Nitrile introduction via Sandmeyer reaction or substitution with cyanide sources.
  • Example Protocol : A pyridine intermediate (e.g., 2-chloro-6-(trifluoromethyl)-4-pyridinecarbonitrile ) may undergo hydrolysis followed by formylation.

Q. How should researchers handle and store 2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile to ensure stability?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
  • Handling : Use PPE (gloves, goggles) in a fume hood due to potential toxicity. Avoid exposure to moisture, as the cyano group may hydrolyze to carboxylic acids under acidic/basic conditions .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent positions and electronic environments (e.g., trifluoromethyl splitting patterns ).
  • FT-IR : Identify functional groups (C≡N stretch ~2200 cm⁻¹, C=O stretch ~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structural ambiguities in 2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile be resolved using crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, torsion angles, and hydrogen-bonding networks. For example:

  • Data Collection : Use APEX2/SAINT software for diffraction data .
  • Refinement : SHELXL97/PLATON for structure optimization, validating against thermal parameters and residual electron density .

Q. What strategies address discrepancies in reported reactivity or spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., 4-[5-fluoro-2-(trifluoromethyl)phenyl]pyridine-2-carbonitrile ).
  • Controlled Replication : Repeat synthesis under anhydrous/inert conditions to exclude environmental artifacts .
  • Computational Validation : Density Functional Theory (DFT) calculations to predict spectroscopic profiles and compare with experimental data .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Electron-Withdrawing Effect : The -CF₃ group reduces electron density at the pyridine ring, enhancing electrophilic substitution resistance but facilitating nucleophilic attacks at electron-deficient positions.
  • Experimental Analysis : Use cyclic voltammetry to measure redox potentials or UV-Vis spectroscopy to assess charge-transfer transitions .

Q. What are the challenges in purifying 2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile, and how can they be mitigated?

  • Methodological Answer :

  • Common Impurities : Unreacted precursors or hydrolysis byproducts (e.g., carboxylic acids).
  • Purification Techniques :
  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
  • Recrystallization : Optimize solvent polarity (e.g., DCM/hexane mixtures).
  • HPLC : Reverse-phase C18 columns for high-purity isolation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes/receptors (e.g., kinase inhibitors).
  • SAR Studies : Modify substituents (e.g., replacing -CN with -COOR) and calculate binding affinities .
  • MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .

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